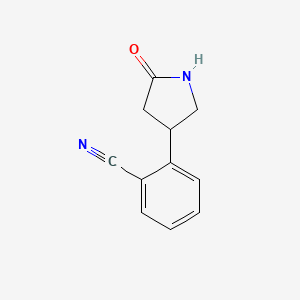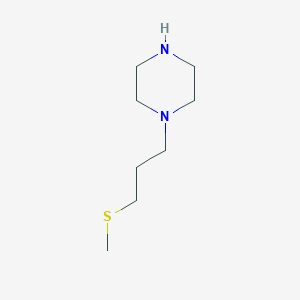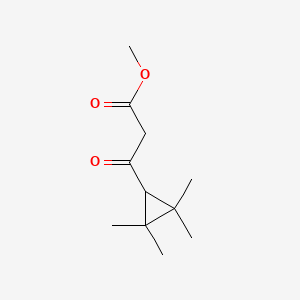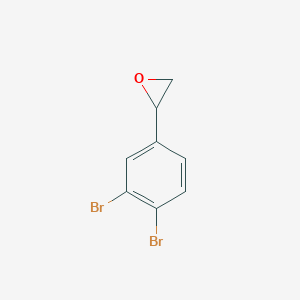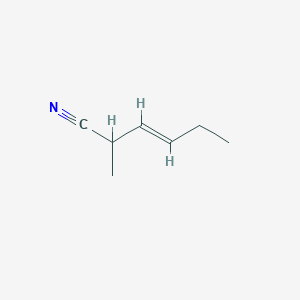
1-(5-Methoxy-2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-methyl-2-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 5-methyl-2-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-2-nitrophenyl)methyl]piperazine typically involves the reaction of 5-methyl-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-methyl-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed
Oxidation: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Reduction: Formation of 1-[(5-methyl-2-aminophenyl)methyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(5-methyl-2-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also enhance the compound’s ability to cross biological membranes and reach its target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-nitrophenyl)methyl]piperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-[(5-methyl-2-nitrophenyl)methyl]morpholine: Similar structure but contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-[(5-methyl-2-nitrophenyl)methyl]piperazine is unique due to the presence of both the nitro group and the piperazine ring, which confer specific chemical and biological properties. The methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-[(5-methyl-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
InChI-Schlüssel |
KUGXQYXOGWRHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




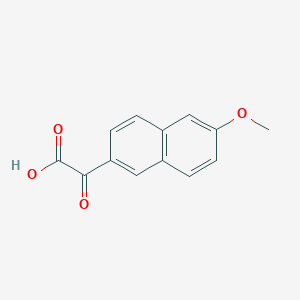

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
